molecular formula C6H12N2O2 B1368671 allyl N-(2-aminoethyl)carbamate CAS No. 223741-66-0

allyl N-(2-aminoethyl)carbamate

Cat. No. B1368671
M. Wt: 144.17 g/mol
InChI Key: ZEDOIHSWNTZHCC-UHFFFAOYSA-N
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Description

Allyl N-(2-aminoethyl)carbamate is a synthetic organic compound that serves as a cleavable linker . It is also known by its IUPAC name, allyl 2-aminoethylcarbamate hydrochloride .


Synthesis Analysis

The synthesis of allyl N-(2-aminoethyl)carbamate involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of allyl N-(2-aminoethyl)carbamate contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Chemical Reactions Analysis

Allyl N-(2-aminoethyl)carbamate is a type of carbamate, which are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .


Physical And Chemical Properties Analysis

Allyl N-(2-aminoethyl)carbamate has a molecular weight of 144.17 . It appears as a liquid that is colorless to light yellow . It should be stored at 4°C, sealed, and away from moisture and light .

Scientific Research Applications

Palladium-Catalyzed Reactions

Allyl carbamates, including allyl N-(2-aminoethyl)carbamate, are used in palladium-catalyzed reactions. These reactions are crucial for allylation of carbonucleophiles and amines, providing a method for protection-deprotection of amines as carbamates. Such methods are particularly useful for primary amines and optically active amino acids (Minami et al., 1985).

Aza-Michael Addition-Allylation Reactions

Allyl carbamates are involved in aza-Michael addition-allylation reactions with activated olefins, leading to the creation of beta-amino-alpha-allylated products. This method is significant for generating beta-amino alpha-allyl ketones with two contiguous stereocenters, including quaternary carbon adjacent to a secondary amine carbon center (Patil et al., 2006).

Tethered Aminohydroxylation

The tethered aminohydroxylation of cyclic allylic carbamates, using catalytic amounts of potassium osmate, leads to the formation of syn-aminodiol motifs with complete control of regio- and stereoselectivity. This process is essential for understanding the formation of azaglycolate osmate ester intermediates (Donohoe et al., 2002).

Synthesis of Amino-dihydrobenzo[b]oxepines

Allyl carbamates are used in the combination of Ichikawa's rearrangement and a ring-closing metathesis reaction, facilitating the preparation of amino-substituted dihydro-benzo[b]oxepines and related structures. This method is pivotal for synthesizing enantioenriched benzo-fused seven-membered heterocycles (Chwastek et al., 2016).

Cyclizative Atmospheric CO2 Fixation

Allyl carbamates are applied in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process is conducted under mild conditions using tert-butyl hypoiodite (t-BuOI) (Takeda et al., 2012).

Protein Modification

Palladium-catalyzed allylic alkylation of tyrosine residues in proteins employs electrophilic pi-allyl intermediates derived from allylic acetate and carbamate precursors. This technique modifies proteins in aqueous solution and is used to create synthetic lipoproteins (Tilley & Francis, 2006).

Safety And Hazards

The safety data sheet for allyl N-(2-aminoethyl)carbamate hydrochloride indicates that it is for R&D use only and not for medicinal, household, or other use . It is advised to handle this compound with care and follow the safety instructions provided .

Future Directions

Allyl N-(2-aminoethyl)carbamate is a promising compound in the field of research, particularly in the synthesis of peptides and proteins . Its role as a cleavable linker makes it a valuable tool in the development of new synthetic methods .

properties

IUPAC Name

prop-2-enyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOIHSWNTZHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584096
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl N-(2-aminoethyl)carbamate

CAS RN

223741-66-0
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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